

# Technical Guide: N-Boc-2-(3'-Chlorophenyl)-L-glycine

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## Compound of Interest

Compound Name: *N-Boc-2-(3'-Chlorophenyl)-L-glycine*

Cat. No.: *B1278082*

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CAS Number: 1217643-80-5

## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Boc-2-(3'-Chlorophenyl)-L-glycine**, a non-proteinogenic amino acid derivative. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, properties, and potential applications of this compound as a building block in medicinal chemistry.

### Core Compound Data

**N-Boc-2-(3'-Chlorophenyl)-L-glycine** is a chiral compound featuring a glycine backbone substituted with a 3-chlorophenyl group at the alpha-carbon. The amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis and organic chemistry.

Property	Value
CAS Number	1217643-80-5[1]
Molecular Formula	C13H16ClNO4
Molecular Weight	285.72 g/mol
IUPAC Name	(2S)-2-[(tert-butoxycarbonyl)amino]-2-(3-chlorophenyl)ethanoic acid
Synonyms	(2S)---INVALID-LINK--ethanoic acid

## Physicochemical Properties

Property	Value
Physical Form	Solid
Purity	Typically >95%

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **N-Boc-2-(3'-Chlorophenyl)-L-glycine** is not readily available in the public domain. However, its synthesis can be approached through a two-step process: the synthesis of the parent amino acid, 2-(3'-chlorophenyl)-L-glycine, followed by the protection of the amino group with a Boc group.

### Step 1: Synthesis of 2-(3'-Chlorophenyl)-L-glycine (General Approaches)

The synthesis of non-proteinogenic  $\alpha$ -amino acids such as 2-(3'-chlorophenyl)-L-glycine can be challenging, particularly with respect to achieving high enantiomeric purity. Common methods for the synthesis of the racemic mixture include the Strecker synthesis, which involves the reaction of an aldehyde (3-chlorobenzaldehyde), ammonia, and cyanide.

Obtaining the enantiomerically pure L-form typically requires either a resolution of the racemic mixture or an asymmetric synthesis. Resolution can be achieved by forming diastereomeric

salts with a chiral resolving agent, such as a chiral acid or base, followed by separation and hydrolysis.

## Step 2: N-Boc Protection (General Protocol)

The protection of the amino group of 2-(3'-chlorophenyl)-L-glycine can be achieved using di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) in the presence of a base.

Materials:

- 2-(3'-Chlorophenyl)-L-glycine
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Suitable solvent (e.g., dioxane, tetrahydrofuran (THF), or a mixture with water)
- Base (e.g., sodium bicarbonate, sodium hydroxide, or triethylamine)
- Acid for workup (e.g., hydrochloric acid or citric acid)
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- Dissolve 2-(3'-chlorophenyl)-L-glycine in the chosen solvent system.
- Add the base to the solution to deprotonate the amino group.
- Slowly add a stoichiometric equivalent or a slight excess of di-tert-butyl dicarbonate to the reaction mixture.
- Stir the reaction at room temperature until the starting material is consumed (monitoring by TLC or LC-MS).
- Once the reaction is complete, remove the organic solvent under reduced pressure.
- Acidify the aqueous residue to a pH of approximately 2-3 with a suitable acid.
- Extract the product into an organic solvent such as ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **N-Boc-2-(3'-Chlorophenyl)-L-glycine**.
- Purify the product by recrystallization or column chromatography if necessary.

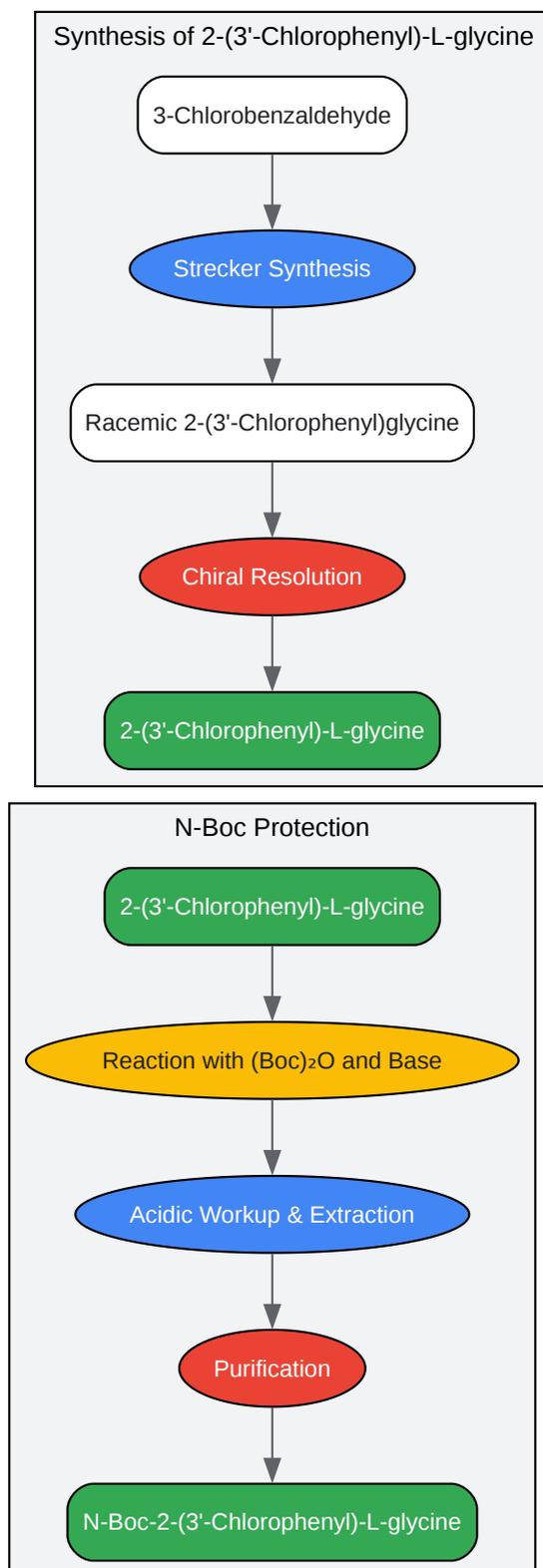
## Applications in Drug Development

While specific biological activities for **N-Boc-2-(3'-Chlorophenyl)-L-glycine** are not widely reported, its structural motifs suggest its utility as a building block in the synthesis of pharmacologically active molecules. Chlorophenylglycine derivatives are found in various compounds with diverse biological activities.

For instance, the closely related 2-chlorophenylglycine is a key intermediate in the synthesis of the antiplatelet drug clopidogrel[2][3][4]. Other substituted phenylglycine derivatives have been incorporated into molecules with potential as antiproliferative agents, antimicrobial compounds, and dipeptidyl peptidase-4 (DPP-4) inhibitors[5][6][7]. The presence of the chlorine atom on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

## Visualizations

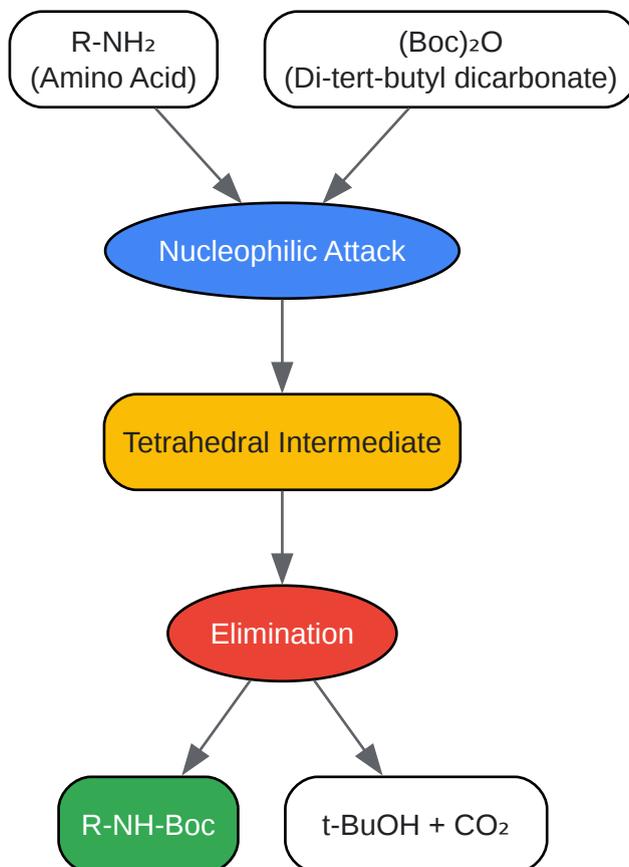
### General Synthesis Workflow



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Caption: General workflow for the synthesis of **N-Boc-2-(3'-Chlorophenyl)-L-glycine**.

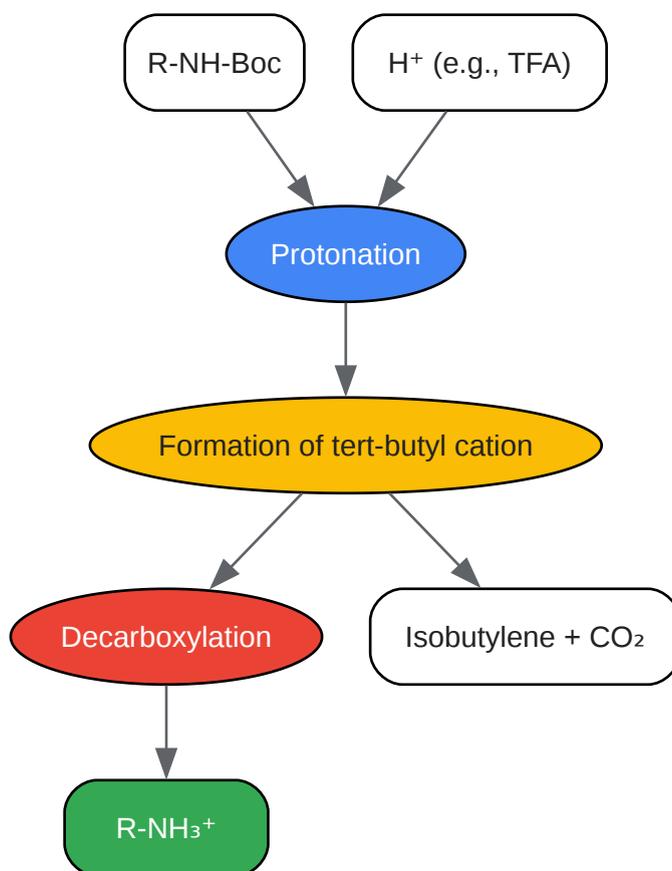
## Boc-Protection Mechanism



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Caption: Mechanism of N-Boc protection of an amino acid.

## Boc-Deprotection Mechanism



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